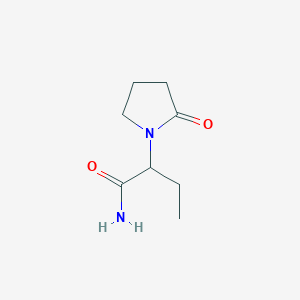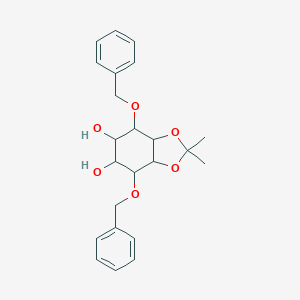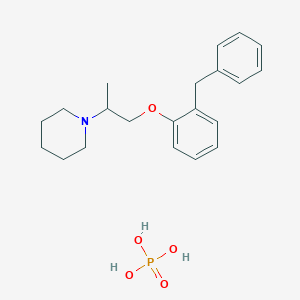
Benproperine phosphate
Overview
Description
Benproperine phosphate is a compound that has been primarily recognized as a cough suppressant. It has been used in the medical field to provide relief from coughing, a symptom commonly associated with respiratory conditions. However, recent research has expanded the potential applications of this compound, particularly in the field of oncology. A study has identified this compound as having a significant anticancer effect on pancreatic cancer, both in vitro and in vivo. This effect is attributed to the induction of autophagy-mediated cell death, which is a process where cells degrade and recycle components to maintain cellular homeostasis .
Synthesis Analysis
The synthesis of this compound involves the formation of an inclusion compound with β-cyclodextrin. This process can be achieved through methods such as dissolution and grinding. The optimal technical conditions for the synthesis have been explored through orthogonal design, which is a statistical method used to study a range of variables with a limited number of experiments. The resulting inclusion compound has been verified to have a satisfactory infrared spectrum, indicating the successful formation of the desired chemical structure .
Molecular Structure Analysis
While the specific details of the molecular structure analysis of this compound are not provided in the abstracts, the mention of a satisfactory infrared spectrum suggests that the molecular structure of the inclusion compound with β-cyclodextrin has been confirmed. Infrared spectroscopy is a technique commonly used to determine the molecular structure of compounds by measuring the vibration of atoms within molecules .
Chemical Reactions Analysis
The research on this compound has not detailed the chemical reactions it undergoes, but it has been shown to induce autophagy-mediated cell death in pancreatic cancer cells. This biological reaction involves the activation of AMPK/mTOR-mediated autophagy initiation and the disruption of RAB11A-mediated autophagosome-lysosome fusion. The accumulation of autophagosomes leads to cell death, which is a novel mechanism of action for an antitussive agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as solubility, melting point, and stability, are not explicitly discussed in the provided abstracts. However, the synthesis of an inclusion compound with β-cyclodextrin suggests that there may be an improvement in some of these properties, as inclusion compounds are often formed to enhance the solubility and stability of pharmaceutical agents .
Relevant Case Studies
The case study presented in the research involves the repurposing of this compound for the treatment of pancreatic cancer. The study demonstrates that this compound can induce lethal autophagy arrest in pancreatic cancer cells, providing a new potential therapeutic strategy for this challenging malignancy. The research includes both in vitro and in vivo models, which strengthens the evidence for the anticancer effects of this compound .
Scientific Research Applications
Synthesis and Antitussive Activity
- Synthesis of Enantiomers : R(+)- and S(-)-benproperine phosphate enantiomers were synthesized using S(-)-ethyl lactate as a chiral synthon. Both enantiomers demonstrated significant antitussive efficacy in guinea pigs when administered intraperitoneally, with the racemate showing greater activity than each enantiomer alone (Li Yan, 2004).
Analytical Methods
- Capillary Electrophoresis-Electrochemiluminescence : A novel and sensitive method using capillary electrophoresis coupled with electrogenerated-chemiluminescence detection was established for determining benproperine phosphate in oral solutions. This method is quick, sensitive, and reliable (Peng Zhi-bing, 2006).
- HPLC Determination : High-Performance Liquid Chromatography (HPLC) methods have been developed for the determination of this compound in various forms, including capsules and tablets. These methods are characterized by their simplicity, reliability, and rapid execution (Bu Sheng-gao, 2009), (Li Ying-chun, 2006).
Quantitative Analysis
- Double ANN-NIR Spectroscopy : The use of double artificial neural network algorithms combined with Near Infrared (NIR) spectroscopy for nondestructive quantitative analysis of this compound in Cofrel medicines was explored. This approach was found to be accurate and suitable for qualitative control (Ming-yang Liu et al., 2006).
Pharmacokinetics
- Sustained-Release Pellets in Dogs : A study on the pharmacokinetics of this compound sustained-release pellets in dogs found that the test formulation had a relative bioavailability of 103.4%. This indicates bioequivalence with the reference formulation, suggesting potential for sustained release in therapeutic applications (Zou Mei-jua, 2007).
Exchange Kinetics
- Resin Complexes : The exchange kinetics of this compound-resin complexes were studied, showing that the exchange reaction was influenced by resin size, reaction temperature, and drug concentration. This provides insights into the controlled release and targeted delivery of the drug (Xuan Zhen-yu, 2002).
Anticancer Potential
- Repurposing Against Pancreatic Cancer : this compound was found to exhibit a significant anticancer effect on pancreatic cancer both in vitro and in vivo. This effect is attributed to the induction of autophagy-mediated cell death, suggesting its potential as a therapeutic agent for pancreatic cancer (Huanyu Zhang et al., 2020).
Drug-Protein Interaction
- Binding with Human Serum Albumin : The binding mechanism of benproperine with human serum albumin was explored using a combination of docking, fluorometric, thermodynamic, and spectroscopic approaches. This study aids in understanding the drug's transportation and metabolism (Di Wu et al., 2018).
Mechanism of Action
Target of Action
Benproperine phosphate primarily targets the actin-related protein 2/3 complex subunit 2 (ARPC2) . ARPC2 is a part of the Arp2/3 complex that plays a crucial role in the regulation of the actin cytoskeleton, which is involved in various cellular processes including cell shape, motility, and intracellular trafficking .
Mode of Action
This compound acts as an inhibitor of ARPC2 . It attenuates the actin polymerization rate of action polymerization nucleation by impairing Arp2/3 function . This means that it reduces the rate at which actin monomers assemble into actin filaments, a process that is crucial for the formation of cellular structures and the movement of cells .
Biochemical Pathways
The inhibition of ARPC2 by this compound affects the actin polymerization pathway . By impairing the function of the Arp2/3 complex, this compound disrupts the formation of branched actin networks, which are essential for various cellular processes, including cell migration .
Pharmacokinetics
It is known to be an orally active compound .
Result of Action
The primary result of this compound’s action is the suppression of cell migration , particularly in cancer cells . By inhibiting ARPC2 and disrupting actin polymerization, this compound prevents the formation of cellular structures necessary for cell movement, thereby suppressing the migration and invasion of cancer cells . This makes this compound a potential metastasis inhibitor .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the specific cellular environment and the presence of other compounds or drugs .
Safety and Hazards
Future Directions
Recent studies have found that Benproperine phosphate showed a significant anticancer effect on pancreatic cancer both in vitro and in vivo via the induction of autophagy-mediated cell death . This suggests that this compound might be repurposed as a potent antitumor agent, providing a new potential therapeutic strategy for the treatment of pancreatic cancer .
properties
IUPAC Name |
1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVUURBOSHQXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941157 | |
| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3563-76-6, 19428-14-9 | |
| Record name | Piperidine, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benproperine phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19428-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benproperine phosphate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirexyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019428149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2-benzylphenoxy)-1-methylethyl]piperidinium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benproperine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENPROPERINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S831Z48C5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



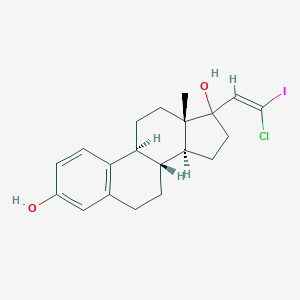
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)
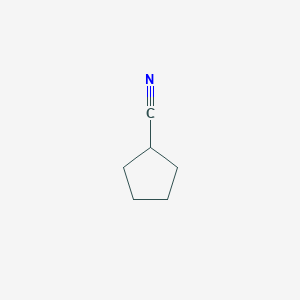

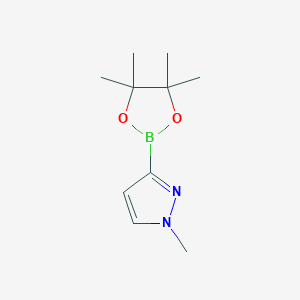

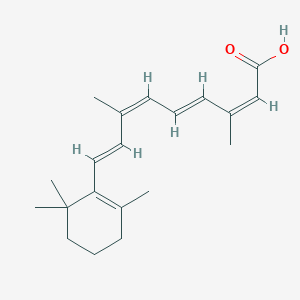
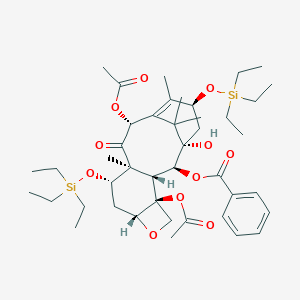

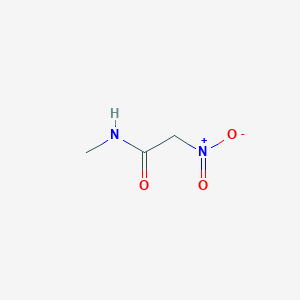
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
